4-Amino-2-methylisoindoline-1,3-dione

Description

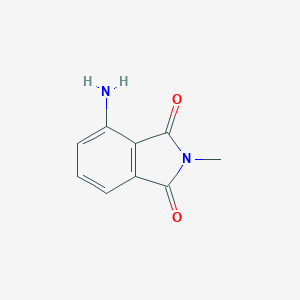

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(12)5-3-2-4-6(10)7(5)9(11)13/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJSMQLGNZNTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945222 | |

| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-85-4 | |

| Record name | 4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 2 Methylisoindoline 1,3 Dione and Its Analogues

Conventional Synthetic Routes to Isoindoline-1,3-dione Frameworks

Traditional methods for constructing the isoindoline-1,3-dione core remain widely used due to their reliability and simplicity. These routes typically involve the formation of the imide ring through condensation, followed by functionalization of the nitrogen atom.

Phthalic Anhydride (B1165640) Condensation Reactions

The most fundamental and widely practiced method for synthesizing the phthalimide (B116566) framework is the dehydrative condensation of phthalic anhydride or its substituted analogues with primary amines. organic-chemistry.org This reaction typically involves heating the two reactants, often in a solvent that facilitates the removal of water, such as glacial acetic acid, which can also act as a catalyst. rsc.orgmdpi.com

For instance, the synthesis of various N-substituted isoindoline-1,3-diones has been achieved by refluxing phthalic anhydride with primary amino-containing compounds in glacial acetic acid. rsc.orgresearchgate.net The reaction proceeds through the formation of an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. The reaction mixture is often poured into ice water to precipitate the product, which can then be purified by filtration and recrystallization. researchgate.net This robust method is applicable to a wide range of amines, allowing for the introduction of diverse substituents onto the imide nitrogen.

N-Alkylation and N-Acylation Strategies for Isoindoline-1,3-dione Derivatives

Once the phthalimide core is formed, the nitrogen atom can be further functionalized. N-alkylation is a key strategy for introducing alkyl groups, such as the methyl group in 4-Amino-2-methylisoindoline-1,3-dione. A specific synthesis for this compound involves the direct N-methylation of 4-aminophthalimide (B160930). chemicalbook.com In this procedure, 4-aminophthalimide is first treated with a base like potassium hydroxide (B78521) in a solvent such as N,N-dimethyl-formamide (DMF) to deprotonate the imide nitrogen, forming the potassium salt. chemicalbook.com Subsequent addition of an alkylating agent, methyl iodide, results in the formation of the N-methylated product in high yield. chemicalbook.com

A more general and classic approach to N-alkylation is the Gabriel Synthesis, which utilizes potassium phthalimide as a nucleophile to react with alkyl halides. organic-chemistry.org This method is a cornerstone in organic synthesis for preparing primary amines, but it is also a direct route to N-alkylated phthalimides. While effective, these methods often require strong bases and polar aprotic solvents.

Advanced and Green Chemistry Approaches in Synthesis

In response to the growing need for sustainable chemical processes, recent research has focused on developing advanced and green methodologies for isoindoline-1,3-dione synthesis. These approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Solvent-Free Reaction Conditions for Isoindoline-1,3-dione Formation

Performing reactions without a solvent medium offers significant environmental benefits. Solvent-free synthesis of phthalimides has been successfully achieved, often facilitated by microwave irradiation or the use of solid catalysts. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. researchgate.net

Another solventless approach involves using a catalytic amount of a Lewis acid, such as TaCl₅-silica gel, under microwave irradiation to promote the condensation of anhydrides with amines. organic-chemistry.org More recently, potassium phthalimide itself has been reported as a reusable organocatalyst for multicomponent syntheses under solventless conditions at elevated temperatures, highlighting an efficient and green protocol. scispace.com

| Catalyst/Condition | Reactants | Key Features | Reference |

|---|---|---|---|

| Microwave Irradiation (No Catalyst) | Phthalic Anhydride & Primary Amine | Reduced reaction times (3-10 min), good yields (52-89%). | researchgate.net |

| TaCl₅-Silica Gel (Microwave) | Anhydrides & Amines | Lewis acid catalysis under solvent-free conditions. | organic-chemistry.org |

| Basic Ionic Liquids ([Bmim]OH) | Phthalimide & Alkyl Halides | High catalytic activity for N-alkylation without solvent. | colab.ws |

| Potassium Phthalimide (PPI) | Aldehydes, Urea/Thiourea, etc. | Green, reusable organocatalyst for multicomponent reactions. | scispace.com |

Application of Deep Eutectic Solvent Systems in Phthalimide Synthesis

Deep eutectic solvents (DES) have emerged as promising green alternatives to conventional organic solvents and ionic liquids. researchgate.netrsc.org These systems are typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (such as urea, glycerol, or malonic acid). researchgate.nettandfonline.com DES are attractive because they are often biodegradable, non-toxic, inexpensive, and have low vapor pressure. tandfonline.com

In the synthesis of N-aryl phthalimides, DES can function as both the solvent and the catalyst. researchgate.net For example, the reaction between phthalic anhydride and primary aromatic amines has been shown to proceed efficiently in a DES composed of choline chloride and urea. researchgate.nettandfonline.com This method provides moderate to high yields, and a key advantage is the potential for recycling the DES for several consecutive runs, enhancing the sustainability of the process. researchgate.nettandfonline.com

| DES System (Molar Ratio) | Temperature (°C) | Role of DES | Key Advantage | Reference |

|---|---|---|---|---|

| Choline Chloride : Urea (1:2) | 80 | Catalyst and Solvent | High yields (e.g., 81% for N-phenylphthalimide), recyclable. | researchgate.net |

| Choline Chloride : Malonic Acid (1:1) | 65 | Catalyst (in Methanol) | Efficient catalysis, providing high yields (e.g., 84%). | researchgate.net |

| Glycerol | 80 | Catalyst and Solvent | Biodegradable, non-toxic medium. | researchgate.nettandfonline.com |

| Methyltriphenylphosphonium Bromide : Phthalic Acid (1:1) | Low Temperature | Acid Catalyst | Used for solvent-free synthesis of other heterocycles. | nih.govresearchgate.net |

Multi-Component Reactions for Structural Diversity of Isoindoline-1,3-diones

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all starting materials, are a powerful tool in modern organic synthesis. researchgate.net They offer high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds from simple precursors. researchgate.net

While direct MCRs for the synthesis of the simple this compound are less common, various MCRs have been developed to produce complex N-substituted phthalimides. For instance, a transition-metal-free MCR involving arynes, isocyanides, and carbon dioxide has been reported for the formation of N-substituted phthalimides under mild conditions. organic-chemistry.org Such strategies are invaluable for drug discovery and materials science, where structural variation is crucial for tuning properties.

Targeted Synthesis of this compound

The targeted synthesis of this compound can be approached through two primary retrosynthetic pathways: (A) introduction of the 4-amino group onto a pre-formed N-methylated isoindoline-1,3-dione skeleton, or (B) N-methylation of a 4-aminoisoindoline-1,3-dione precursor. Both strategies rely on robust and well-established chemical reactions tailored for phthalimide chemistry.

Synthetic Pathways for Introduction of the 4-Amino Group

A prevalent and effective method for introducing an amino group at the 4-position of the phthalimide ring is through the reduction of a corresponding nitro-substituted precursor. This pathway typically begins with the synthesis of 4-Nitro-2-methylisoindoline-1,3-dione.

The synthesis of the nitro intermediate can be achieved by the nitration of N-methylphthalimide. google.comgoogle.com This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are controlled to favor the formation of the 4-nitro isomer over the 3-nitro isomer. google.com One reported method involves dissolving N-methylphthalimide in a mixture of concentrated sulfuric acid and methylene (B1212753) chloride, followed by the slow addition of concentrated nitric acid at a moderately elevated temperature (around 41°C) to yield a mixture where 4-Nitro-2-methylisoindoline-1,3-dione is the major product. google.comgoogle.com

Once 4-Nitro-2-methylisoindoline-1,3-dione is obtained, the final step is the reduction of the nitro group to an amino group. mdpi.comrsc.org Catalytic hydrogenation is a widely used method for this transformation due to its efficiency and clean reaction profile. mdpi.comrsc.orggoogle.com This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. mdpi.comgoogle.com The reaction is typically performed in a suitable solvent under hydrogen pressure. Another effective method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst such as Pd/C. mdpi.com This approach avoids the need for pressurized hydrogen gas, offering a safer alternative. mdpi.com

Regioselective Functionalization at the N2 Position of Isoindoline-1,3-dione

An alternative and direct route to this compound involves the regioselective N-methylation of 4-aminoisoindoline-1,3-dione (4-aminophthalimide). chemicalbook.com The acidic nature of the N-H proton in the imide functionality allows for its deprotonation by a suitable base, followed by nucleophilic attack on an electrophilic methyl source.

A common procedure for the N-alkylation of phthalimides involves the use of an alkyl halide in the presence of a base. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, 4-aminophthalimide is treated with a base such as potassium hydroxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). This generates the potassium salt of the phthalimide, which then reacts with methyl iodide to afford this compound in high yield. chemicalbook.com This method is highly regioselective, with methylation occurring exclusively at the nitrogen atom of the imide. organic-chemistry.orgresearchgate.net

| Starting Material | Base | Methylating Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Aminophthalimide | Potassium hydroxide | Methyl iodide | N,N-dimethylformamide | 20°C | 18 h | 92% | chemicalbook.com |

This approach benefits from the commercial availability of 4-aminophthalimide and provides a straightforward, high-yielding route to the final product.

Preparation of Labeled Analogues of this compound

The synthesis of isotopically labeled analogues of this compound is crucial for various biochemical and analytical studies, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Labeling can be targeted at different positions within the molecule, most commonly the N-methyl group.

To introduce a ¹³C or ¹⁴C label into the methyl group, the synthetic route described in section 2.3.2 can be adapted by using an isotopically labeled methylating agent. For instance, reacting the potassium salt of 4-aminophthalimide with ¹³C-labeled methyl iodide (¹³CH₃I) would yield [¹³C-methyl]-4-Amino-2-methylisoindoline-1,3-dione. nih.govrsc.orgnih.gov This method allows for the precise and efficient incorporation of the isotope at the desired position. nih.govnih.gov

| Target Label | Labeled Reagent | Resulting Labeled Product |

|---|---|---|

| ¹³C | ¹³C-Methyl iodide | 4-Amino-2-(¹³C-methyl)isoindoline-1,3-dione |

| ¹⁴C | ¹⁴C-Methyl iodide | 4-Amino-2-(¹⁴C-methyl)isoindoline-1,3-dione |

| ²H (Deuterium) | Deuterated methyl iodide (CD₃I) | 4-Amino-2-(trideuteriomethyl)isoindoline-1,3-dione |

Labeling of the aromatic ring is more complex and would typically require starting the synthesis from an isotopically labeled phthalic anhydride or a related precursor. However, for many applications, labeling the metabolically stable N-methyl group provides a sufficient probe for tracking the molecule.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule:

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will be dictated by the electronic effects of the amino (-NH₂) and dione (B5365651) groups. The proton ortho to the amino group is expected to be the most shielded (appearing at the lowest ppm value), while the proton adjacent to the carbonyl group will be the most deshielded.

Amino Protons: The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature but typically appears in the range of δ 4.0-6.0 ppm.

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom (-NCH₃) will give a sharp singlet, as there are no adjacent protons to couple with. This signal is expected in the upfield region of the spectrum, likely around δ 3.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m (multiplet) |

| Amino (-NH₂) | 4.0 - 6.0 | s (broad singlet) |

| N-Methyl (-NCH₃) | ~3.0 | s (singlet) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected.

Carbonyl Carbons: The two carbonyl carbons (C=O) of the dione are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of δ 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will produce signals in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the amino group (C-4) is expected to be significantly shielded, while the carbons adjacent to the carbonyl groups will be more deshielded.

N-Methyl Carbon: The carbon of the N-methyl group will be the most shielded carbon, appearing in the upfield region, likely around δ 25-30 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic-C (C-NH₂) | ~110 - 120 |

| Aromatic-C | 120 - 150 |

| N-Methyl (-NCH₃) | 25 - 30 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR are instrumental in identifying the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related aminophthalimide and N-substituted dione structures provides a basis for these predictions. mdpi.commdpi.com

N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching: The most intense bands in the spectrum are expected to be the symmetric and asymmetric stretching vibrations of the two carbonyl groups (C=O) of the imide ring, typically found in the 1700-1780 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (-CH₃) | Stretch | < 3000 |

| Imide Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1700 - 1780 |

| Amino (-NH₂) | Bend | 1600 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In ESI-MS, the molecule is ionized, typically by protonation, to form a molecular ion. For this compound, with a molecular weight of 176.17 g/mol , the protonated molecular ion [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of approximately 177.18. chemicalbook.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and confirmation of the purity of the compound.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through characteristic pathways for phthalimide (B116566) derivatives. Common fragmentation patterns could include the loss of small neutral molecules such as carbon monoxide (CO) or the cleavage of the N-methyl group. The study of fragmentation patterns of related phthalazine-1,4-dione derivatives shows characteristic losses of CO and nitrogen-containing fragments, which helps in confirming the core structure. raco.cat

Elucidation of Molecular Ion Peaks and Proposed Fragmentation Schemes

Mass spectrometry of this compound, with a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol , would be expected to show a distinct molecular ion peak (M⁺) at m/z 176. sigmaaldrich.com This peak corresponds to the intact molecule that has lost one electron.

The fragmentation of this molecular ion is proposed to follow logical pathways based on its structure, which incorporates a phthalimide core, an N-methyl group, and an aromatic amino group. A plausible fragmentation scheme would involve the following steps:

Initial α-cleavage: Loss of a methyl radical (•CH₃) from the N-methyl group to yield a stable fragment ion at m/z 161.

Loss of Carbon Monoxide (CO): Phthalimide derivatives commonly undergo the sequential loss of two carbonyl groups. The ion at m/z 161 could lose a molecule of CO to produce a fragment at m/z 133.

Ring Fragmentation: The isoindoline (B1297411) ring system can undergo cleavage. For instance, the loss of the entire N-methyl-dicarbonyl unit (C₃H₃NO₂) from the molecular ion could lead to a fragment corresponding to aminobenzene radical cation at m/z 92.

Loss of HCN: A common fragmentation for aromatic amines is the elimination of hydrogen cyanide (HCN), which could lead to further daughter ions.

These proposed pathways provide a framework for interpreting the mass spectrum of the compound, with the key fragments allowing for its structural confirmation.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

|---|---|---|

| 176 | [M]⁺ (Molecular Ion) | - |

| 161 | [M - CH₃]⁺ | •CH₃ |

| 133 | [M - CH₃ - CO]⁺ | •CH₃, CO |

X-ray Crystallography for Solid-State Structural Determination

Crystal Structure Analysis and Intermolecular Interactions

The crystal structure of the analogous 4-Aminophthalimide (B160930) reveals a well-ordered arrangement stabilized by a network of intermolecular forces. researchgate.net The compound crystallizes in the orthorhombic system. nih.gov

Table 2: Crystallographic Data for the Analogous 4-Aminophthalimide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 14.5786 (19) |

| b (Å) | 13.0728 (17) |

| c (Å) | 3.7216 (5) |

| V (ų) | 709.27 (16) |

Data sourced from a study on the structurally similar 4-Aminophthalimide. nih.gov

The dominant intermolecular interactions in 4-Aminophthalimide are hydrogen bonds and π–π stacking. nih.govresearchgate.net The amino group (-NH₂) acts as a hydrogen bond donor, forming N—H···O bonds with the carbonyl oxygen atoms of adjacent molecules. nih.gov In this compound, similar N—H···O hydrogen bonds involving the amino group are expected to be a primary organizing force in the crystal lattice. However, unlike 4-Aminophthalimide, the N-methylated compound lacks the acidic imide proton (N-H) and therefore cannot participate in hydrogen bonding at this position.

Conformational Analysis of the Isoindoline-1,3-dione Ring System

The isoindoline-1,3-dione ring system, which consists of a fused benzene ring and a five-membered heterocyclic ring, is fundamentally planar. nih.gov Analysis of related structures shows that the deviation of atoms from the mean plane of the ring system is minimal. nih.gov This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the ring and the delocalization of π-electrons across the system.

Computational and Theoretical Investigations of 4 Amino 2 Methylisoindoline 1,3 Dione and Derivatives

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules. For isoindoline-1,3-dione derivatives, these techniques are crucial for predicting how they interact with biological targets.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to isoindoline-1,3-dione derivatives to understand their binding modes with various enzymes and receptors. For instance, studies on novel 1-H-isoindole-1,3(2H)-dione derivatives have employed molecular docking to investigate their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the isoindoline-1,3-dione scaffold and amino acid residues in the active site of the target protein. researchgate.net

Similarly, docking studies have been performed on isoindoline-1,3-dione derivatives to evaluate their potential as inhibitors for other therapeutic targets, such as RSK2 in cancer therapy and the main protease of SARS-CoV-2. researchgate.net For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed potent inhibitory activity against AChE, and molecular modeling indicated that the most potent compounds could interact with both the catalytic and peripheral active sites of the enzyme. sigmaaldrich.com

| Derivative Class | Target Protein | Key Findings from Docking |

| 1-H-isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | Negative binding affinity, indicating favorable interaction. researchgate.net |

| Isoindoline-1,3-dione-N-benzyl pyridinium | Acetylcholinesterase (AChE) | Interaction with both catalytic and peripheral active sites. sigmaaldrich.com |

| Isoindoline-1,3-dione derivatives | RSK2 (p90 ribosomal S6 kinase 2) | Identification of binding modes for novel RSK2 inhibitors. researchgate.net |

| Thiazo-isoindolinedione hybrids | SARS-CoV-2 Main Protease (Mpro) | Potential inhibition of viral replication through protease binding. |

Molecular Dynamics Simulations to Explore Conformational Landscapes

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex and to explore the conformational changes that may occur over time. MD simulations provide a more dynamic picture of the binding interactions. For isoindoline-1,3-dione derivatives, MD simulations have been used to confirm the stability of the docked poses within the active sites of enzymes like AChE and BuChE. researchgate.net These simulations can calculate parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex. Lower RMSD values during a simulation suggest that the protein-ligand complex is more stable. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations on Isoindoline-1,3-diones

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT studies on isoindoline-1,3-dione derivatives have been instrumental in understanding their molecular and electronic properties. nih.gov These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govnih.gov The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and stability of the molecule. nih.gov

DFT calculations have been used to corroborate experimental findings, such as vibrational frequencies from IR spectroscopy and chemical shifts from NMR spectroscopy, for newly synthesized isoindoline-1,3-dione compounds. nih.govnih.gov

| Computational Method | Investigated Properties | Significance |

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) | Provides insights into electronic structure, reactivity, and stability. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Vis spectra | Predicts electronic transitions and spectroscopic properties. |

| Gauge-Invariant Atomic Orbital (GIAO) | NMR shielding constants | Correlates theoretical calculations with experimental NMR data. |

In Silico Prediction of Biological Activity and Pharmacokinetic Properties

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of compounds.

Predictive Modeling using Algorithms like GUSAR and PASS

While specific studies employing GUSAR (General Unrestricted Structure-Activity Relationships) and PASS (Prediction of Activity Spectra for Substances) for 4-Amino-2-methylisoindoline-1,3-dione were not prominent in the reviewed literature, these and similar predictive modeling tools are valuable in computational drug discovery. PASS predicts a wide range of biological activities based on the structural formula of a compound. GUSAR is used to build QSAR (Quantitative Structure-Activity Relationship) models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov

For the broader class of isoindoline-1,3-dione derivatives, in silico ADME prediction and drug-likeness analyses are commonly performed. mdpi.com These studies assess properties based on rules like Lipinski's rule of five to evaluate the potential of a compound to be an orally active drug. Such computational screenings help in prioritizing candidates for further synthesis and biological evaluation. mdpi.com

Assessment of Drug-Likeness Parameters and Pharmacophore Modeling

The evaluation of drug-likeness is a critical step in computational drug design, helping to predict the potential for a compound to be developed into an orally administered drug. For the isoindoline-1,3-dione scaffold, a common method for this assessment is the use of Lipiński's rule of five. mdpi.com This rule establishes that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Computational studies on various isoindoline-1,3-dione derivatives have been conducted to determine these physicochemical properties. mdpi.com These analyses help in filtering compound libraries to prioritize molecules with a higher probability of favorable pharmacokinetic profiles. While specific data for this compound is not extensively detailed in broad literature, the general class of N-substituted isoindoline-1,3-diones often exhibits properties that align with these rules, making them an attractive scaffold for medicinal chemistry. mdpi.com The inherent structure of the phthalimide (B116566) group contributes favorably to these parameters, which can then be fine-tuned through substitution. mdpi.comresearchgate.net

Table 1: Representative Drug-Likeness Parameters for Isoindoline-1,3-dione Scaffolds

| Parameter | Guideline (Lipiński's Rule) | Typical Finding for Derivatives |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Generally compliant |

| LogP (Lipophilicity) | ≤ 5 | Variable based on substitution, but often within range |

| Hydrogen Bond Donors | ≤ 5 | Typically low, often 1-3 |

This table represents generalized findings for the isoindoline-1,3-dione class of compounds based on computational predictions.

Pharmacophore modeling is another key computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For isoindoline-1,3-dione derivatives, pharmacophore models have been developed to understand their activity as, for example, inhibitors of enzymes like acetylcholinesterase (AChE) or cyclooxygenase (COX). mdpi.comnih.gov These models typically highlight the importance of the carbonyl groups on the isoindoline-1,3-dione ring as hydrogen bond acceptors. researchgate.net Additionally, the aromatic ring often participates in hydrophobic or π-π stacking interactions, while various substituents can introduce further hydrogen bond donors, acceptors, or hydrophobic features to optimize binding with the target protein. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound and its analogs, SAR investigations, often aided by computational methods, seek to identify which parts of the molecule are crucial for its therapeutic effects and how modifications can enhance potency and selectivity. nih.gov

Ligand efficiency (LE) is a metric used to compare the binding energy of a molecule to its size (number of heavy atoms). It provides a measure of how efficiently a compound binds to its target, which is a valuable parameter for optimizing lead compounds. In studies of isoindoline-1,3-dione derivatives targeting cyclooxygenase (COX) enzymes, certain analogs demonstrated promising ligand efficiency. researchgate.net For instance, specific derivatives showed potent blockage and high ligand efficiency towards the COX-2 enzyme, with scores comparable to or even exceeding that of established drugs like Indomethacin. researchgate.net

Computational Approaches to Elucidate Key Structural Determinants for Activity

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its target protein. This method has been extensively applied to isoindoline-1,3-dione derivatives to understand their interactions with various enzymes.

In studies targeting cyclooxygenases (COX-1 and COX-2), molecular docking simulations have revealed key interactions within the enzyme's active site. mdpi.comnih.gov For example, the carbonyl oxygen atoms of the isoindoline-1,3-dione core frequently form crucial hydrogen bonds with amino acid residues like Ser530. mdpi.com The isoindoline (B1297411) ring itself can engage in π-π stacking interactions with aromatic residues such as Trp387, while other parts of the molecule can form hydrophobic contacts with residues like Val116 and Met113. mdpi.com

Similarly, for derivatives designed as acetylcholinesterase (AChE) inhibitors, docking studies have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov The ability to bind to both sites is considered an effective strategy for Alzheimer's disease therapy. nih.gov The isoindoline-1,3-dione moiety often anchors the molecule within the active site, while substituted linkers and terminal groups can form additional interactions, such as π-π stacking with aromatic amino acids, which are critical for high inhibitory activity. nih.gov

Table 2: Example of Molecular Docking Results for Isoindoline-1,3-dione Derivatives against COX Enzymes

| Compound Derivative | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | COX-1 | -8.5 | Ser530, Trp387, Leu352 |

| Derivative B | COX-2 | -9.2 | Tyr385, Arg513, Val523 |

| Derivative C | COX-1 | -7.9 | Gly526, Leu531 |

Data is representative of findings reported in molecular docking studies of various isoindoline-1,3-dione derivatives. mdpi.comresearchgate.net

Analysis of Substituent Effects on Biological Potency and Selectivity

The analysis of how different substituents on the this compound scaffold affect biological activity is central to SAR. Computational and experimental studies have provided significant insights into these effects.

Substituents on the Aromatic Ring: The nature and position of substituents on the phthalimide's benzene (B151609) ring significantly influence activity. For instance, in the context of AChE inhibitors, the introduction of a fluorine atom at the para-position of a connected N-benzyl pyridinium moiety resulted in the highest inhibitory potency. nih.gov This suggests that electron-withdrawing groups in specific positions can enhance binding affinity. The presence of an aromatic moiety is often considered important for affinity, particularly for targets like COX-2. mdpi.comnih.gov

Substituents at the N-2 Position: The group attached to the nitrogen atom of the isoindoline core is a common point of modification and plays a crucial role in determining potency and selectivity.

Linker Length: The length of the linker chain connecting the isoindoline-1,3-dione core to another functional group can impact binding affinity. Studies on COX inhibitors have shown that varying the linker length can alter the binding free energy and inhibitory constant. nih.gov

Terminal Groups: The nature of the terminal group at the end of the N-2 substituent is critical. For example, the introduction of a piperazine (B1678402) ring can increase lipophilicity and improve affinity for amino acids within the active site of COX enzymes. mdpi.comnih.gov In another series of AChE inhibitors, modifying the substituent on a terminal phenyl ring led to significant differences in activity, with an IC50 value of 0.91μM for the most active derivative. nih.gov

Substituents on the 4-Amino Group: While less commonly explored in broad literature compared to N-2 substitutions, modifications at the 4-amino position would be expected to directly influence electronic properties and hydrogen bonding capabilities. The amino group itself can act as a hydrogen bond donor, participating in key interactions within a binding site. researchgate.net Altering its basicity or steric profile through substitution would predictably modulate binding affinity and selectivity for the target protein.

Investigation of Biological Activities and Molecular Mechanisms of Action for Isoindoline 1,3 Dione Derivatives

Enzyme Inhibition Studies

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. These studies are crucial for developing new therapeutic agents for conditions such as neurodegenerative disorders and inflammation.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. nih.gov Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated for their potential to inhibit these enzymes.

Research has shown that these derivatives can be potent cholinesterase inhibitors. For instance, a series of 1-H-isoindole-1,3(2H)-dione derivatives demonstrated significant inhibitory activity, with one derivative featuring a phenyl substituent showing an IC50 value of 1.12 μM against AChE, and another with a diphenylmethyl moiety having an IC50 of 21.24 μM against BuChE. mdpi.com Other studies have identified compounds with even greater potency, with IC50 values as low as 34 nM for AChE and 0.54 μM for BuChE. mdpi.com

Specifically designed hybrids, such as isoindoline-1,3-dione-N-benzyl pyridinium (B92312) compounds, have displayed potent inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM. nih.govresearchgate.net Among these, para-fluoro substituted compounds were found to have the highest potency against AChE, with an IC50 of 2.1 μM. nih.gov Furthermore, donepezil-based isoindoline-1,3-dione derivatives have been developed as dual-binding site inhibitors, where the isoindoline-1,3-dione fragment interacts with the peripheral anionic site of the enzyme. nih.gov One such compound was identified as a potent and selective human AChE inhibitor with an IC50 value of 0.361 μM, acting through a non-competitive mode of inhibition. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Derivative Class | Target Enzyme | Potency (IC50) | Reference |

| 1-H-isoindole-1,3(2H)-dione with phenyl substituent | Acetylcholinesterase (AChE) | 1.12 μM | mdpi.com |

| 1-H-isoindole-1,3(2H)-dione with diphenylmethyl moiety | Butyrylcholinesterase (BuChE) | 21.24 μM | mdpi.com |

| N-benzylpiperidinylamine derivatives | Acetylcholinesterase (AChE) | 87 nM | mdpi.com |

| N-benzylpiperidinylamine derivatives | Butyrylcholinesterase (BuChE) | 7.76 μM | mdpi.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Acetylcholinesterase (AChE) | 2.1 - 7.4 μM | nih.gov |

| Donepezil-based derivative (Compound 3b) | Human Acetylcholinesterase (hAChE) | 0.361 μM | nih.gov |

| Substituted Phenylisoindoline-1,3-dione (Compound 6) | Acetylcholinesterase (AChE) | 30 ± 3 µg/mL | 2promojournal.com |

| Substituted Phenylisoindoline-1,3-dione (Compound 4) | Butyrylcholinesterase (BuChE) | 102 ± 10 µg/mL | 2promojournal.com |

Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity and Selectivity Mechanisms

Cyclooxygenase (COX) enzymes are key mediators of inflammation. ijlpr.comresearchgate.net Isoindoline-1,3-dione derivatives have been explored as potential anti-inflammatory agents through their inhibition of COX-1 and COX-2. researchgate.net Studies have shown that these compounds can exhibit good inhibitory activity against COX enzymes. ijlpr.comresearchgate.netresearchgate.net

The selectivity of these derivatives towards either COX-1 or COX-2 appears to be influenced by specific structural features. Research suggests that for COX-1 binding, the amino group of the derivative plays a more effective role, whereas for COX-2, the aryl group is more critical for binding. ijlpr.comresearchgate.net This understanding allows for the rational design of selective inhibitors. For example, one synthesized derivative, ZJ4, demonstrated some selective ligand efficiency for COX-1, while another, ZJ1, showed potent blockage and ligand efficiency towards the COX-2 enzyme, reportedly higher than the established drug Indomethacin. ijlpr.comresearchgate.net

In another study, nine new 1H-isoindole-1,3(2H)-dione derivatives were evaluated, with three compounds showing greater inhibition of COX-2 and three inhibiting COX-1 more strongly than the reference drug, meloxicam. mdpi.comnih.gov The presence of an aromatic moiety is considered important for affinity towards COX-2. mdpi.comnih.gov

Table 2: Cyclooxygenase (COX) Inhibitory Profile of Isoindoline-1,3-dione Derivatives

| Derivative | Selectivity | Potency Comparison | Reference |

| ZJ1 | COX-2 | Higher than Indomethacin | ijlpr.comresearchgate.net |

| ZJ4 | COX-1 | Showed selective ligand efficiency | ijlpr.comresearchgate.net |

| Various | COX-1 | 3 compounds more potent than Meloxicam | mdpi.comnih.gov |

| Various | COX-2 | 3 compounds more potent than Meloxicam | mdpi.comnih.gov |

Beta-Secretase 1 (BACE1) Inhibition Research

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which accumulate in the brains of Alzheimer's disease patients. nih.gov Inhibiting BACE1 is therefore a prominent therapeutic approach. A series of imidazopyridine-based compounds incorporating the phthalimide (B116566) moiety were designed and synthesized as BACE1 inhibitors. nih.gov

Evaluation of these compounds revealed that the introduction of an aminocyclohexyl moiety to the core structure significantly improved BACE1 inhibitory potential. nih.gov The most potent compound in this series, designated 8e, exhibited an IC50 value of 2.84 (±0.95) μM. nih.gov Molecular docking studies provided insight into the mechanism of action, revealing that the nitrogen atom of the imidazopyridine and the oxygen atom of a phenoxypropyl linker formed hydrogen bonds with key aspartate residues (Asp228 and Asp32) in the BACE1 active site. nih.gov The phthalimide portion of the molecule was found to orient towards the flap pocket, engaging in van der Waal's and hydrophobic interactions. nih.gov

Table 3: BACE1 Inhibitory Activity of Imidazopyridine-Phthalimide Derivatives

| Compound | BACE1 Potency (IC50) | Key Interactions | Reference |

| 8e | 2.84 (±0.95) μM | Hydrogen bonds with Asp228 and Asp32; Hydrophobic interactions with flap pocket | nih.gov |

Antimicrobial Research

Infectious diseases remain a major global health challenge, necessitating the discovery of new antimicrobial agents. Isoindoline-1,3-dione derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities. gsconlinepress.comnih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated the efficacy of isoindoline-1,3-dione derivatives against a variety of pathogenic bacteria. These compounds have been tested against both Gram-positive strains, such as Staphylococcus aureus, Bacillus subtilis, and Bacillus megaterium, and Gram-negative strains, including Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa.

Certain derivatives have shown potent and broad-spectrum activity. For example, one compound, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, was effective against both Gram-positive and Gram-negative bacteria. rajpub.com Similarly, isoindolinones have exhibited promising activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.328 to 3.6 mg/ml against B. subtilis, S. aureus, and E. coli.

Structure-activity relationship studies have revealed that modifications to the isoindoline-1,3-dione core can significantly enhance antibacterial effects. Halogenation of the scaffold, for instance, has been shown to increase antimicrobial activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. proquest.com Some 7-isoindolinyl-quinolone-carboxylic acid derivatives have shown remarkable potency, with MIC values against S. aureus, E. coli, and P. aeruginosa as low as <0.025 μg/ml, 0.2 μg/ml, and 0.39 μg/ml, respectively.

Table 4: Antibacterial Activity of Selected Isoindoline-1,3-dione Derivatives

| Bacterial Strain(s) | Derivative Class | Potency (MIC) | Reference |

| S. aureus, E. coli, P. aeruginosa | 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | <0.025 µg/mL, 0.2 µg/mL, 0.39 µg/mL | |

| B. subtilis, S. aureus, Micrococcus roseus, E. coli | Isoindolinones | 0.328-3.6 mg/mL | |

| Gram-positive and Gram-negative bacteria | 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Broad spectrum activity noted | rajpub.com |

| Gram-positive and Gram-negative bacteria | Various derivatives | Significant activity at 500 µg/mL | researchgate.net |

Antifungal Activity against Specific Fungal Isolates

In addition to their antibacterial properties, isoindoline-1,3-dione derivatives have also been evaluated for their activity against pathogenic fungi. gsconlinepress.comnih.gov Research has targeted various fungal isolates, including yeasts like Candida albicans and Saccharomyces cerevisiae, as well as fungi such as Aspergillus niger.

Several synthesized compounds have demonstrated promising antifungal potential. One particular derivative, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, was noted for its significant antifungal activity. rajpub.com The consistent findings across multiple studies underscore the potential of the isoindoline-1,3-dione scaffold as a basis for the development of new antifungal agents. rajpub.comresearchgate.net

Table 5: Antifungal Activity of Isoindoline-1,3-dione Derivatives

| Fungal Isolate(s) | Derivative | Activity Noted | Reference |

| Candida albicans, Saccharomyces cerevisiae, Aspergillus niger | Various new derivatives | Promising activity | |

| Not specified | (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Promising antifungal activity | rajpub.com |

Mechanistic Insights into Antimicrobial Action, including Membrane Interactions

The antimicrobial properties of isoindoline-1,3-dione derivatives are attributed to several mechanisms of action. A key physical characteristic contributing to their efficacy is the hydrophobicity of the phthalimide moiety. This feature allows the compounds to more readily traverse biological membranes, a crucial step in reaching intracellular targets. mdpi.com

Once inside the microbial cell, these derivatives can interfere with essential processes. One identified mechanism is the inhibition of DNA gyrase, a type II topoisomerase critical for bacterial DNA replication and repair. Molecular docking studies have shown that these compounds can bind to the DNA gyrase B enzyme, disrupting its function and leading to bacterial cell death. researchgate.net This mode of action has been particularly noted in derivatives tested against various Gram-positive and Gram-negative bacteria. nih.gov The carbonyl oxygens of the isoindoline-1,3-dione ring often act as hydrogen-bond acceptors, forming crucial interactions with amino acid residues like Tyr 158 within the enzyme's active site. nih.gov

Antimitotic and Anticancer Investigations

Derivatives of the isoindoline-1,3-dione scaffold have demonstrated significant antimitotic and anticancer capabilities across a wide range of human tumor cell lines.

Inhibition of Human Tumor Cell Proliferation and Antimitotic Effects

Numerous studies have confirmed the cytotoxic and antiproliferative effects of isoindoline-1,3-dione derivatives against various cancer cell lines. For instance, certain derivatives have shown potent inhibitory effects on blood cancer cells, such as Raji and K562 lines. researchgate.net The anticancer activity is highly dependent on the specific chemical groups attached to the core isoindoline (B1297411) structure. nih.govusf.edu

One thiazole-containing derivative, (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, exhibited a high level of antimitotic activity against a panel of approximately sixty human tumor cell lines, with a mean GI50 (concentration for 50% growth inhibition) of 15.72 μM. tandfonline.com This compound showed particular efficacy against non-small cell lung cancer (HOP-62), CNS cancer (SF-539), and prostate cancer (DU-145) cell lines. tandfonline.com Other studies have identified derivatives effective against cervical cancer (HeLa), glioma (C6), and lung adenocarcinoma (A549) cells, with some compounds showing higher activity than the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Table 1: Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives

| Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | researchgate.net |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | CC50 | 3.81 µg/mL | researchgate.net |

| Compound 7 (containing azide and silyl ether) | A549 (Lung carcinoma) | IC50 | 19.41 µM | nih.gov |

| (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | NCI-60 Panel Average | GI50 | 15.72 µM | tandfonline.com |

| 6-amido-4-aminoisoindolyn-1,3-dione (Compound 5b) | MCF7 (Breast cancer) | p70S6K1 Inhibition IC50 | < 1 µM | aacrjournals.org |

| 6-amido-4-aminoisoindolyn-1,3-dione (Compound 5d) | MCF7 (Breast cancer) | p70S6K1 Inhibition IC50 | < 1 µM | aacrjournals.org |

| 6-amido-4-aminoisoindolyn-1,3-dione (Compound 5f) | MCF7 (Breast cancer) | p70S6K1 Inhibition IC50 | < 1 µM | aacrjournals.org |

Exploration of Cellular Targets and Pathways in Antitumor Activity

The antitumor activity of isoindoline-1,3-dione derivatives is mediated through various cellular targets and pathways. A primary mechanism is the induction of programmed cell death. Studies have shown that certain derivatives can induce both apoptosis and necrosis in cancer cells. researchgate.net

A significant molecular target for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation. Specifically, derivatives of 4-aminoisoindoline-1,3-dione have been developed as potent inhibitors of the p70 ribosomal protein S6 kinase 1 (p70S6K1), a key downstream effector of mTOR. aacrjournals.org By inhibiting S6K1, these compounds disrupt processes like mRNA biogenesis and protein translation, which are vital for cancer cell survival, particularly in breast and prostate cancers. nih.govfrontiersin.org

Other identified targets include protein phosphatase 1 and 2A (PP1 and 2A), which are also inhibited by these derivatives. researchgate.net Furthermore, the broader class of phthalimide scaffolds has been reported to have an affinity for various cancer-related targets, including VEGFR, EGFR, PDGFR, and the apoptosis-related enzyme caspase 3. researchgate.net

Immunomodulatory Effects

Perhaps the most well-known activity of 4-amino-isoindoline-1,3-dione derivatives, such as lenalidomide (B1683929) and pomalidomide, is their potent immunomodulatory effect. These compounds can both suppress inflammatory responses and enhance immune cell activation.

Modulation of Cytokine Production and Inflammatory Mediators

Beyond cytokine regulation, these derivatives also target other inflammatory mediators. They have been found to inhibit the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 2: Immunomodulatory Effects of Isoindoline-1,3-dione Derivatives

| Effect | Mediator | Outcome | Reference |

|---|---|---|---|

| Cytokine Suppression | IL-12, IL-17, TNF-α | Decreased Production | |

| Cytokine Enhancement | TGF-β | Increased Production | |

| Enzyme Inhibition | COX-1, COX-2 | Decreased Activity |

Co-stimulatory Effects on Immune Cell Activation

In addition to their anti-inflammatory actions, 4-amino-isoindoline-1,3-dione derivatives like lenalidomide and pomalidomide are potent co-stimulators of T-cells, a critical function for enhancing anti-tumor immunity. This T-cell activation occurs even in the absence of traditional co-stimulatory signals, such as through the CD28 receptor pathway. nih.gov

The primary mechanism for this effect involves the protein Cereblon (CRBN). These drugs bind to CRBN, which is part of the CRL4CRBN E3 ubiquitin ligase complex. This binding alters the complex's substrate specificity, causing it to target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and subsequent degradation. researchgate.net Ikaros and Aiolos are repressors of the gene for Interleukin-2 (IL-2), a vital cytokine for T-cell proliferation and activation. The degradation of these repressors leads to increased IL-2 production, resulting in enhanced T-cell and Natural Killer (NK) cell activity. researchgate.net This co-stimulatory effect strengthens the immune system's ability to recognize and eliminate cancer cells. nih.govfrontiersin.org

Other Pharmacological Profiles and Mechanistic Research

Extensive literature searches did not yield specific studies on the pharmacological profiles of 4-Amino-2-methylisoindoline-1,3-dione for the activities outlined below. The available research focuses on the broader class of isoindoline-1,3-dione derivatives, without providing specific data for the 4-amino-2-methyl substituted compound. Therefore, the following sections reflect the absence of specific scientific data for this particular molecule.

Analgesic Activity and Pain Pathway Modulation

There is currently no available scientific literature detailing the analgesic properties or the modulatory effects on pain pathways of this compound. While various derivatives of isoindoline-1,3-dione have been investigated for their analgesic potential, specific studies on the titled compound have not been identified.

Anti-inflammatory Pathways Independent of Cyclooxygenase Inhibition

No research data was found regarding the anti-inflammatory mechanisms of this compound that are independent of cyclooxygenase (COX) inhibition. The scientific community has explored the anti-inflammatory effects of the isoindoline-1,3-dione scaffold, often linking it to COX inhibition, but specific investigations into alternative pathways for this particular compound are not present in the available literature.

Anticonvulsant Properties and Neurotransmitter System Interactions

Specific studies evaluating the anticonvulsant properties of this compound and its interactions with neurotransmitter systems could not be located in the reviewed scientific literature. While the phthalimide moiety, a core structure of isoindoline-1,3-diones, is present in some compounds with anticonvulsant activity, dedicated research on this compound is absent.

Antioxidant and Reactive Oxygen/Nitrogen Species Scavenging Activities

There is a lack of specific published research on the antioxidant and reactive oxygen/nitrogen species (ROS/RNS) scavenging activities of this compound. Although the antioxidant potential of various heterocyclic compounds has been a subject of scientific inquiry, data pertaining specifically to this compound is not available.

Emerging Applications and Future Research Trajectories for 4 Amino 2 Methylisoindoline 1,3 Dione and Its Class

Role of Isoindoline-1,3-dione Derivatives in Advanced Organic Synthesis Methodologies

The isoindoline-1,3-dione moiety, often referred to as a phthalimide (B116566), is a cornerstone in modern organic synthesis. Its utility stems from its ability to serve as a masked form of a primary amine, a concept famously exploited in the Gabriel synthesis. This classical method allows for the conversion of alkyl halides to primary amines, with the phthalimide group acting as a robust protecting group that can be cleaved under specific conditions.

Beyond this traditional role, isoindoline-1,3-dione derivatives are increasingly employed as key building blocks in the construction of complex molecules. Their rigid structure and reactive carbonyl groups make them ideal substrates for a variety of chemical transformations. For instance, they can participate in multicomponent reactions, a powerful strategy in synthetic chemistry that allows for the formation of multiple bonds in a single operation, leading to rapid increases in molecular complexity.

Furthermore, the aromatic ring of the isoindoline-1,3-dione system can be functionalized to introduce a wide array of substituents, thereby tuning the electronic and steric properties of the molecule. This adaptability makes them valuable precursors for the synthesis of diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. The synthesis of 4-Amino-2-methylisoindoline-1,3-dione itself is a testament to the functionalization potential of the phthalimide core, with the amino group providing a handle for further chemical modifications.

Non-Biological Applications in Materials Science

The unique photophysical and chemical properties of isoindoline-1,3-dione derivatives have led to their exploration in various areas of materials science. researchgate.net Their applications extend beyond the biological realm, showcasing their versatility as functional molecules.

Photochromic materials, which undergo a reversible change in color upon exposure to light, are at the forefront of smart materials research. Isoindoline-1,3-dione derivatives have emerged as promising candidates for the development of such materials. researchgate.net The electronic structure of the phthalimide core can be modified to create compounds that exhibit significant changes in their absorption spectra upon irradiation with light of a specific wavelength. This photo-switching behavior is often attributed to a reversible photochemical reaction, such as a ring-opening and ring-closing process. The ability to fine-tune the photochromic properties by altering the substituents on the isoindoline-1,3-dione scaffold makes them attractive for applications in optical data storage, smart windows, and molecular switches.

The inherent chromophoric properties of the isoindoline-1,3-dione system have long been utilized in the dye and pigment industry. researchgate.netnih.gov The extended π-conjugated system of these molecules allows them to absorb light in the visible region of the electromagnetic spectrum, resulting in their characteristic colors. The color of these dyes can be readily modulated by introducing electron-donating or electron-withdrawing groups onto the aromatic ring. For example, Pigment Yellow 139, a high-performance pigment, is based on the isoindoline (B1297411) structure. nih.gov The amino group in this compound can act as an auxochrome, a group that intensifies the color of the chromophore, suggesting its potential utility in the synthesis of novel colorants.

Isoindoline-1,3-dione derivatives have also found applications as additives in polymers. researchgate.net Their rigid and planar structure can impart improved thermal stability and mechanical properties to the polymer matrix. Furthermore, their ability to absorb UV radiation makes them effective as UV stabilizers, protecting the polymer from degradation upon exposure to sunlight. The introduction of specific functional groups onto the isoindoline-1,3-dione scaffold can also be used to tailor their compatibility with different types of polymers and to introduce additional functionalities, such as flame retardancy or antioxidant properties.

Interdisciplinary Research Opportunities for Isoindoline-1,3-diones

The diverse functionalities of isoindoline-1,3-diones create a fertile ground for interdisciplinary research. The intersection of organic synthesis, materials science, and biology offers exciting opportunities for innovation. For instance, the development of fluorescent isoindoline-1,3-dione derivatives that can act as sensors for specific metal ions or biomolecules is an area of active research. These sensors could have applications in environmental monitoring and medical diagnostics.

Another promising avenue is the integration of isoindoline-1,3-dione-based materials into electronic devices. Their photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acgpubs.org Research in this area requires a collaborative effort between chemists, physicists, and engineers to design and fabricate efficient and stable devices.

Furthermore, the biological activity of many isoindoline-1,3-dione derivatives opens up possibilities for their use in the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. For example, a fluorescently labeled isoindoline-1,3-dione-based drug could allow for the visualization of its distribution and target engagement in living cells.

Future Prospects for Rational Drug Design and Discovery Targeting Specific Biological Pathways

The isoindoline-1,3-dione scaffold is a well-established pharmacophore in drug discovery, with notable examples including thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide. mdpi.comnih.gov These drugs have demonstrated significant therapeutic efficacy in the treatment of multiple myeloma and other cancers. Their mechanism of action involves the modulation of the E3 ubiquitin ligase cereblon (CRBN), leading to the degradation of specific target proteins. mdpi.com

The success of these drugs has spurred further research into the development of novel isoindoline-1,3-dione derivatives with improved potency and selectivity. Rational drug design approaches, aided by computational modeling and structural biology, are being employed to design molecules that can specifically target other E3 ligases or different biological pathways. For example, researchers are exploring the use of this scaffold to develop inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease. nih.govmdpi.comnih.gov

The amino group in this compound provides a key site for chemical modification, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. This compound can serve as a valuable starting material for the development of new therapeutic agents with tailored pharmacological profiles. The future of drug discovery with isoindoline-1,3-diones lies in the ability to precisely control their interactions with biological targets, leading to the development of safer and more effective medicines for a wide range of diseases. mdpi.commdpi.com

Unexplored Therapeutic Potentials and Novel Mechanistic Studies of this compound

The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active compounds. mdpi.comnih.gov Derivatives of this heterocyclic system have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial effects. researchgate.netnih.gov Notably, the introduction of an amino group at the 4-position of the isoindoline-1,3-dione ring, as seen in immunomodulatory drugs like pomalidomide, can significantly influence the biological activity profile. mdpi.com While extensive research has been conducted on various substituted isoindoline-1,3-diones, the specific compound This compound remains largely understudied, presenting a fertile ground for novel therapeutic discoveries and mechanistic investigations.

Based on the known activities of structurally related compounds, several unexplored therapeutic potentials for This compound can be postulated. These areas, along with potential novel mechanisms of action, represent promising trajectories for future research.

Table 1: Potential Therapeutic Applications and Mechanistic Pathways for this compound

| Therapeutic Area | Potential Mechanism of Action | Key Research Focus |

| Neuroinflammation and Neurodegenerative Diseases | Modulation of pro-inflammatory cytokine production; Inhibition of microglia activation; Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition. | Investigating the efficacy in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis; Elucidating the specific molecular targets within neuroinflammatory pathways. |

| Oncology | Anti-proliferative effects; Induction of apoptosis; Anti-angiogenic properties; Targeted protein degradation (PROTACs). | Screening against various cancer cell lines; Investigating its potential as a ligand for E3 ubiquitin ligases in the development of PROTACs. |

| Analgesia and Anti-inflammatory Disorders | Inhibition of cyclooxygenase (COX) enzymes; Modulation of inflammatory signaling cascades. | Evaluating its analgesic and anti-inflammatory effects in in vivo models of pain and inflammation; Determining its selectivity for COX-1 versus COX-2. |

| Infectious Diseases | Antimicrobial and antifungal activities. | Screening against a broad panel of bacterial and fungal pathogens; Investigating its mechanism of antimicrobial action. |

Neuroinflammation and Neurodegenerative Diseases

Derivatives of isoindoline-1,3-dione have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.gov The core structure is believed to interact with the peripheral anionic site of AChE. nih.gov Future studies could explore the potential of This compound as a cholinesterase inhibitor. Furthermore, given the established anti-inflammatory properties of this class of compounds, investigating its role in modulating neuroinflammation is a logical next step. Research could focus on its ability to suppress the production of pro-inflammatory cytokines and inhibit the activation of microglia, key cellular mediators of inflammation in the central nervous system.

Oncology and Targeted Protein Degradation

The 4-aminoisoindoline-1,3-dione moiety is a key component of pomalidomide, an anticancer agent that exhibits immunomodulatory and anti-angiogenic properties. mdpi.com This suggests that This compound could possess similar antitumor activities. A particularly exciting and novel area of investigation would be its application in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The phthalimide core is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govThis compound could be chemically modified to incorporate a linker and a ligand for a protein of interest, thereby creating a novel PROTAC for targeted protein degradation. sigmaaldrich.com This approach offers a powerful strategy for therapeutic intervention in various diseases, including cancer.

Table 2: Research Findings on Related Isoindoline-1,3-dione Derivatives

| Compound Class | Biological Activity | Research Finding |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase Inhibition | Demonstrated potent inhibitory activity against AChE, with some derivatives showing neuroprotective effects. nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Cholinesterase Inhibition | Showed significant to moderate AChE inhibitory activity and weak activity against BuChE. nih.gov |

| Phthalimide-conjugated ligands (dBET1) | Targeted Protein Degradation | Successfully induced Cereblon-dependent degradation of BET bromodomains, leading to a robust apoptotic response in leukemia models. nih.gov |

| N-alkyl-isoindoline-1,3-diones | Anti-inflammatory | Exhibited inhibitory effects on COX enzymes, suggesting potential as anti-inflammatory agents. nih.govmdpi.com |

Analgesic and Anti-inflammatory Applications

The anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives are well-documented. researchgate.net Some N-substituted derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Future mechanistic studies on This compound could investigate its selectivity for COX-1 and COX-2, which is a critical determinant of the gastrointestinal side-effect profile of NSAIDs.

Antimicrobial and Antifungal Potential

Various derivatives of the isoindoline-1,3-dione scaffold have been reported to possess antibacterial and antifungal activities. mdpi.com The exploration of This compound in this therapeutic area is warranted. Initial in vitro screening against a diverse panel of pathogenic microorganisms could reveal its spectrum of activity and pave the way for further investigation into its mechanism of action against susceptible strains.

Q & A

Q. What are the standard protocols for synthesizing 4-Amino-2-methylisoindoline-1,3-dione, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using precursors like isoindoline-1,3-dione derivatives. For example, methyl groups can be introduced via alkylation under anhydrous conditions . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (to confirm structural integrity, e.g., δ 2.3 ppm for methyl protons). X-ray crystallography (e.g., monoclinic crystal system, space group P2₁) provides definitive structural confirmation .

Q. Which characterization techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for the isoindoline-1,3-dione core (e.g., C=O stretching at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 204.12 [M+H]⁺).

- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C-N-C ~120°) and spatial configuration .

- Elemental Analysis : Validate empirical formula (e.g., C₉H₉N₂O₂ requires C 58.37%, H 4.89%) .

Q. How can researchers design initial pharmacological screening assays for this compound?

- Methodological Answer :

- In vitro enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., α-glucosidase for hypoglycemic activity ).

- Dose-response curves : Use 6–8 concentrations (1 nM–100 µM) to calculate IC₅₀ values.

- Cell viability assays (e.g., MTT): Rule out cytotoxicity in mammalian cell lines (e.g., HEK-293) at therapeutic concentrations.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Employ a 2³ factorial design to test variables:

- Factors : Temperature (60°C vs. 80°C), solvent polarity (DMF vs. THF), and catalyst loading (5% vs. 10%).

- Response : Yield (%) and purity (%).

Statistical analysis (ANOVA) identifies significant interactions. For example, higher temperatures in DMF may improve yield but reduce purity due to side reactions . Follow with response surface methodology (RSM) to refine optimal conditions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardize assay protocols : Ensure consistent buffer pH, incubation time, and enzyme sources.

- Replicate under controlled conditions : Use internal controls (e.g., acarbose for α-glucosidase inhibition ).

- Molecular docking : Compare binding affinities to enzyme active sites (e.g., AutoDock Vina) to explain potency variations.

- Purity reassessment : Impurities (e.g., unreacted precursors) may skew results; re-analyze via LC-MS .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular dynamics simulations : Simulate solvation in physiological conditions (e.g., GROMACS) to assess stability.

- COMSOL Multiphysics : Model diffusion coefficients across membranes to predict bioavailability .

Key Methodological Recommendations

- For structural analysis : Prioritize X-ray crystallography over spectral methods to resolve stereochemical ambiguities .

- For bioactivity conflicts : Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

- For process optimization : Integrate AI-driven tools like COMSOL for real-time parameter adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products